molecular formula C15H11BrO4 B5887119 2-bromo-4-formylphenyl 3-methoxybenzoate

2-bromo-4-formylphenyl 3-methoxybenzoate

Cat. No. B5887119
M. Wt: 335.15 g/mol
InChI Key: HTVKOQBAMUNJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-formylphenyl 3-methoxybenzoate is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzoic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-bromo-4-formylphenyl 3-methoxybenzoate is not fully understood. However, it is believed to act as a zinc ion chelator and an acetylcholinesterase inhibitor. It has also been suggested to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit acetylcholinesterase activity, which may have implications in the treatment of neurological disorders. It has also been shown to induce apoptosis in cancer cells, which may have potential anticancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-4-formylphenyl 3-methoxybenzoate in lab experiments include its fluorescent properties, which make it useful as a probe for the detection of zinc ions. It is also relatively easy to synthesize using various methods. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-bromo-4-formylphenyl 3-methoxybenzoate. One potential direction is to further investigate its potential as an acetylcholinesterase inhibitor for the treatment of neurological disorders. Another direction is to study its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

2-bromo-4-formylphenyl 3-methoxybenzoate can be synthesized using various methods, including the reaction of 2-bromo-4-formylphenol with 3-methoxybenzoyl chloride in the presence of a base. This method has been optimized to obtain high yields of the compound. Other methods include the reaction of 2-bromo-4-formylphenol with 3-methoxybenzaldehyde in the presence of a base.

Scientific Research Applications

2-bromo-4-formylphenyl 3-methoxybenzoate has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. It has also been used as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. Additionally, it has been studied for its potential anticancer properties.

properties

IUPAC Name

(2-bromo-4-formylphenyl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-19-12-4-2-3-11(8-12)15(18)20-14-6-5-10(9-17)7-13(14)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVKOQBAMUNJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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